Azosulfamide disodium salt;Neoprontosil disodium salt Azosulfamide disodium salt;Neoprontosil disodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC20530871
InChI: InChI=1S/H6N6O4S2/c1-11(7,8)5-3-4-6-12(2,9)10/h(H,4,5)(H,3,6)(H2,1,7,8)(H2,2,9,10)
SMILES:
Molecular Formula: H6N6O4S2
Molecular Weight: 218.22 g/mol

Azosulfamide disodium salt;Neoprontosil disodium salt

CAS No.:

Cat. No.: VC20530871

Molecular Formula: H6N6O4S2

Molecular Weight: 218.22 g/mol

* For research use only. Not for human or veterinary use.

Azosulfamide disodium salt;Neoprontosil disodium salt -

Specification

Molecular Formula H6N6O4S2
Molecular Weight 218.22 g/mol
Standard InChI InChI=1S/H6N6O4S2/c1-11(7,8)5-3-4-6-12(2,9)10/h(H,4,5)(H,3,6)(H2,1,7,8)(H2,2,9,10)
Standard InChI Key KTHUNAISSBYPFC-UHFFFAOYSA-N
Canonical SMILES NS(=O)(=O)NNN=NS(=O)(=O)N

Introduction

Chemical Identity and Physicochemical Properties

Azosulfamide disodium salt (Neoprontosil disodium salt) is an azo-linked sulfonamide compound derived from sulfanilamide and hydroxynaphthalene sulfonic acid. Its molecular structure integrates a sulfonamide moiety, critical for antibacterial activity, with a naphthalene sulfonic acid group that enhances aqueous solubility via disodium salt formation. The compound’s molecular formula is H6N6O4S2\text{H}_6\text{N}_6\text{O}_4\text{S}_2, yielding a molecular weight of 218.22 g/mol.

Table 1: Key Physicochemical Properties of Azosulfamide Disodium Salt

PropertyValue/Description
Molecular FormulaH6N6O4S2\text{H}_6\text{N}_6\text{O}_4\text{S}_2
Molecular Weight218.22 g/mol
SolubilityWater-soluble (disodium salt form)
StabilitySensitive to pH, temperature, and light
Biological ActivityAntibacterial (gram-positive and some gram-negative bacteria)

As a disodium salt, Azosulfamide exhibits markedly improved water solubility compared to non-ionic sulfonamides, facilitating parenteral administration in early clinical use. Stability profiles indicate susceptibility to degradation under extreme pH conditions or prolonged light exposure, necessitating controlled storage environments.

Historical Context and Development

The development of Azosulfamide disodium salt is inextricably linked to the broader narrative of sulfonamide antibiotics. Prontosil, the first commercially available sulfonamide, was limited by poor solubility and systemic absorption. Neoprontosil (Azosulfamide disodium salt) was synthesized to overcome these challenges, introducing ionizable sulfonic acid groups neutralized by sodium ions.

Table 2: Comparative Analysis of Prontosil and Neoprontosil

ParameterProntosilNeoprontosil (Azosulfamide Disodium Salt)
SolubilityLow (requires metabolic activation)High (direct aqueous solubility)
BioavailabilityLimitedEnhanced systemic absorption
Clinical UseTopical infectionsSystemic bacterial infections

This structural modification enabled intravenous and intramuscular administration, expanding its therapeutic scope to systemic infections such as streptococcal sepsis and pneumococcal pneumonia. By the mid-20th century, Neoprontosil became a cornerstone of antibacterial therapy until the advent of penicillin and other β-lactam antibiotics.

Mechanism of Antibacterial Action

Azosulfamide disodium salt exerts bacteriostatic effects by targeting the bacterial folate synthesis pathway. As a structural analog of para-aminobenzoic acid (PABA), it competitively inhibits dihydropteroate synthase (DHPS), the enzyme responsible for converting PABA into dihydrofolic acid.

DHPS+PABADihydrofolic Acid(inhibition by Azosulfamide)\text{DHPS} + \text{PABA} \rightarrow \text{Dihydrofolic Acid} \quad \text{(inhibition by Azosulfamide)}

Without dihydrofolate, bacteria cannot synthesize thymidine, purines, or amino acids, halting DNA replication and cellular proliferation. This mechanism is selectively toxic to bacteria, which synthesize folate de novo, unlike humans who acquire it dietary.

Research Findings and Clinical Efficacy

Table 3: Clinical Profile of Azosulfamide Disodium Salt

IndicatorDetail
Spectrum of ActivityGram-positive bacteria, some gram-negative
Resistance DevelopmentObserved within 5–10 years of widespread use
Adverse EffectsCrystalluria, hypersensitivity reactions
Modern StatusSuperseded by β-lactams, tetracyclines

While Azosulfamide disodium salt is no longer a first-line therapeutic, its historical impact persists in antibiotic research. Modern studies employ it as a reference compound to explore sulfonamide resistance mechanisms, particularly mutations in the folP gene encoding DHPS. Additionally, its synthesis pathway informs current efforts to optimize drug solubility through salt formation.

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